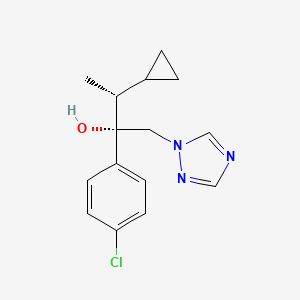

(2S,3R)-cyproconazole

Description

Contextualization within Triazole Fungicide Chemistry and Biology

Triazole fungicides, including cyproconazole (B39007), represent a significant class of agricultural chemicals that inhibit the C14-demethylase enzyme in fungi, which is crucial for ergosterol (B1671047) production. oup.comresearchgate.net The fungicidal efficacy of cyproconazole and its stereoisomers has been a subject of academic investigation.

Research has demonstrated that the four stereoisomers of cyproconazole exhibit stereoselective fungicidal activities against various fungal pathogens. For instance, in studies against Fusarium graminearum and Magnaporthe oryzae, the order of fungicidal activity was determined to be (2S,3S)-(−)-stereoisomer > the stereoisomer mixture > (2S,3R)-(−)-stereoisomer > (2R,3R)-(+)-stereoisomer > (2R,3S)-(+)-stereoisomer. acs.org Another study investigating the control of Fusarium head blight (FHB) found the order of control efficacy to be RS-CPZ > RR-CPZ > SR-CPZ > SS-CPZ. genscript.com

The absolute configurations of the four stereoisomers have been identified using vibrational circular dichroism (VCD) spectroscopy as (2R,3R)-(+)-, (2R,3S)-(+)-, (2S,3S)-(−)-, and (2S,3R)-(−)-cyproconazoles. acs.org

Significance of Stereochemistry in Agrochemical Science and Environmental Studies

The stereochemistry of chiral pesticides like cyproconazole is of paramount importance in both agrochemical science and environmental studies due to the differential biological activities and environmental fates of individual stereoisomers. hep-bejune.ch

Stereoselective Degradation and Metabolism

Studies have shown that the degradation and metabolism of cyproconazole are stereoselective. In cucumber, the degradation rate of the four stereoisomers was observed in the following order: (2R,3R)-(+)-cyproconazole > (2S,3S)-(−)-cyproconazole > (2R,3S)-(+)-cyproconazole > (2S,3R)-(−)-cyproconazole. acs.org

In rat liver microsomes, (2S,3R)-cyproconazole was found to be preferentially metabolized. researchgate.netnih.gov The half-lives of the four stereoisomers in this system ranged from 95 to 187 minutes, with rat liver microsomes showing a stronger potency to deplete this compound compared to the other isomers. researchgate.netnih.gov Molecular docking studies suggest that this compound exhibits the strongest binding ability to the cytochrome P450 CYP3A1 enzyme. nih.gov

Environmental degradation is also influenced by stereochemistry. In horticultural stream waters, a faster dissipation of the (+)-enantiomers compared to the (-)-enantiomers was observed under light conditions. nih.gov This leads to a progressive enrichment of the (-)-enantiomers in the environment. nih.gov In soil, the dissipation half-lives of cyproconazole stereoisomers did not show stereoselectivity, but in earthworms, (2R,3R)-cyproconazole was preferentially dissipated. nih.gov

Stereoselective Bioaccumulation and Ecotoxicity

The bioaccumulation of cyproconazole stereoisomers in non-target organisms is also stereoselective. In earthworms, the concentration order of the stereoisomers varied with the treatment concentration. At a 6 mg/kg treatment, the order was (2S,3R)- > (2S,3S)- > (2R,3R)- > (2R,3S)-cyproconazole. nih.gov

Furthermore, research on zebrafish embryos has revealed stereoselective toxicity. All cyproconazole stereoisomers were found to be agonists to the human estrogenic receptor α, with (2S,3S)-(+)- and (2R,3S)-(−)-CPZ showing stronger binding capacities. acs.org The 96-hour lethality of the stereoisomers in zebrafish embryos was ordered as (2R,3R)-(−)- > (2R,3S)-(−)- > (2S,3S)-(+)- > Rac- > (2S,3R)-(+)-CPZ, indicating that (2S,3R)-(+)-CPZ was the least acutely toxic of the stereoisomers in this model. acs.org

These findings underscore the necessity of evaluating chiral pesticides at the enantiomeric level to accurately assess their environmental risk and biological effects. acs.orgnih.gov

Data Tables

Table 1: Fungicidal Activity of Cyproconazole Stereoisomers

| Stereoisomer | Relative Fungicidal Activity against Fusarium graminearum and Magnaporthe oryzae acs.org |

| (2S,3S)-(−) | Highest |

| Racemic Mixture | High |

| (2S,3R)-(−) | Moderate |

| (2R,3R)-(+) | Low |

| (2R,3S)-(+) | Lowest |

Table 2: Degradation and Metabolism of this compound

| Matrix | Finding | Reference |

| Cucumber | Slowest degradation rate among the four stereoisomers. | acs.org |

| Rat Liver Microsomes | Preferentially metabolized; strongest binding to CYP3A1. | researchgate.netnih.gov |

| Earthworms | Not preferentially dissipated. | nih.gov |

| Horticultural Stream Water | Slower dissipation compared to (+)-enantiomers. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

138604-74-7 |

|---|---|

Molecular Formula |

C15H18ClN3O |

Molecular Weight |

291.77 g/mol |

IUPAC Name |

(2S,3R)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3/t11-,15+/m1/s1 |

InChI Key |

UFNOUKDBUJZYDE-ABAIWWIYSA-N |

Isomeric SMILES |

C[C@H](C1CC1)[C@@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |

Canonical SMILES |

CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Stereochemical Characterization and Elucidation

Determination of Absolute Configurations of Cyproconazole (B39007) Stereoisomers

The precise three-dimensional arrangement of atoms, or absolute configuration, for each of cyproconazole's stereoisomers has been determined through advanced spectroscopic and computational techniques.

Vibrational Circular Dichroism (VCD) spectroscopy has been a pivotal technique for establishing the absolute configurations of cyproconazole's four stereoisomers. acs.orgresearchgate.netnih.gov VCD is a powerful method for determining the absolute stereochemistry of chiral molecules in solution without the need for crystallization or chemical derivatization. ebrary.netbruker.com The technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectroscopic fingerprint for each enantiomer. ebrary.netbruker.com

Through the application of VCD spectroscopy, the absolute configurations of the cyproconazole stereoisomers were unequivocally identified. ebrary.net The assignments are detailed in the table below. acs.orgresearchgate.netnih.gov

| Stereoisomer Configuration | Optical Rotation Sign |

| (2S,3R) | (-) |

| (2R,3S) | (+) |

| (2S,3S) | (-) |

| (2R,3R) | (+) |

| Table 1: Absolute configurations of cyproconazole stereoisomers as determined by VCD spectroscopy. acs.orgresearchgate.netnih.gov |

Complementing experimental spectroscopy, computational methods involving Electronic Circular Dichroism (ECD) and Time-Dependent Density Functional Theory (TD-DFT) have been employed to confirm the absolute configurations of cyproconazole enantiomers. nih.govsci-hub.seresearchgate.net This approach involves comparing an experimentally measured ECD spectrum with a spectrum calculated theoretically using quantum chemical methods. ebrary.netnih.gov

The process begins with a conformational analysis to find the most stable structures of the molecule. sci-hub.se The stereostructures of the cyproconazole enantiomers were optimized using a molecular mechanics force field (MMFF94), followed by further optimization of the lowest energy conformers using Density Functional Theory (DFT) with the B3LYP functional and 6-31+G* basis set. sci-hub.se Subsequently, the ECD spectra for these optimized conformers were calculated using the TD-DFT method. sci-hub.senih.gov The absolute configurations were then verified by matching the calculated spectra with the experimental ECD spectra. sci-hub.se

One study utilizing this combined ECD/TD-DFT approach reported the following elution order and configurations. sci-hub.seresearchgate.net It is noteworthy that the signs of optical rotation reported in this study differ from those determined by VCD analysis for some isomers.

| Stereoisomer Configuration | Optical Rotation Sign |

| (2S,3R) | (+) |

| (2S,3S) | (+) |

| (2R,3S) | (-) |

| (2R,3R) | (-) |

| Table 2: Absolute configurations of cyproconazole stereoisomers as determined by ECD and TD-DFT calculations. sci-hub.seresearchgate.net |

Analytical Resolution and Purity Assessment of (2S,3R)-Cyproconazole and its Stereoisomers

The separation and quantification of the individual stereoisomers of cyproconazole, including this compound, are essential for purity assessment and detailed analysis. Chiral high-performance liquid chromatography (HPLC) and chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques used for this purpose. acs.orgnih.gov

Successful enantioseparation has been achieved using chiral stationary phases (CSPs), such as Lux Cellulose-2. nih.govsci-hub.se The separation efficiency is highly dependent on the mobile phase composition, with mixtures of acetonitrile (B52724) and water being commonly used in reversed-phase liquid chromatography. sci-hub.se Molecular docking simulations have been used to understand the chiral recognition mechanism, suggesting that interactions like halogen and hydrogen bonds between the enantiomers and the chiral stationary phase are key to their complete separation. nih.govsci-hub.seresearchgate.net

Methods for the quantification of cyproconazole stereoisomers in various samples, such as soil and agricultural products, have been developed and validated. acs.orgsci-hub.se These analytical methods demonstrate high performance in terms of linearity and recovery. acs.orgnih.govsci-hub.seresearchgate.net The minimum purity for technical grade cyproconazole is specified at 940 g/kg. europa.euherts.ac.uk

| Analytical Parameter | Reported Value | Matrix |

| Linearity (R²) | ≥ 0.99 | Soil, Cucumber |

| Recoveries | 86.79–92.47% | Soil, Cucumber |

| Relative Standard Deviation (RSD) | ≤ 3.94% | Soil, Cucumber |

| Recoveries | 71.8–102.0% | Wheat Flour, Cucumber, Pear, Soil |

| Intraday RSD | 0.3–11.9% | Wheat Flour, Cucumber, Pear, Soil |

| Interday RSD | 0.9–10.6% | Wheat Flour, Cucumber, Pear, Soil |

| Table 3: Performance data for the analytical quantification of cyproconazole stereoisomers. acs.orgnih.govsci-hub.seresearchgate.net |

Mechanisms of Action and Biological Efficacy in Fungal Systems

Ergosterol (B1671047) Biosynthesis Inhibition: Molecular Basis

The primary mode of action for (2S,3R)-cyproconazole is the inhibition of ergosterol biosynthesis. ebi.ac.uk This process is critical for maintaining the integrity and function of the fungal cell membrane.

This compound specifically targets the enzyme C-14α-demethylase, a cytochrome P450 enzyme (CYP51) that plays a crucial role in the sterol biosynthesis pathway in fungi. researchgate.netsci-hub.seacs.org The triazole ring of the cyproconazole (B39007) molecule binds to the heme iron of the enzyme, preventing the demethylation of lanosterol (B1674476), a precursor to ergosterol. researchgate.net This inhibition disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors and ultimately compromising the fungal cell membrane's structure and function. ebi.ac.uk

The four stereoisomers of cyproconazole exhibit different binding affinities to fungal cytochrome P450 enzymes, such as CYP51B. researchgate.netmdpi.com Molecular docking studies have shown that the stereochemistry of the molecule significantly influences how it fits into the active site of the enzyme. researchgate.netresearchgate.net The (2S,3R) isomer's specific three-dimensional structure dictates its interaction with the amino acid residues in the active site, influencing its binding energy and inhibitory potency. researchgate.netresearchgate.net While all four isomers can interact with the heme of CYP3A4 through their triazole rings, the specific orientation and interactions differ, leading to variations in metabolic stability and efficacy. nih.gov For instance, in rat liver microsomes, the this compound isomer exhibited the strongest binding ability to the cytochrome P450 CYP3A1, with a higher docking energy compared to the other isomers. researchgate.netresearchgate.net

Differential Fungicidal Activities of Stereoisomers

The different stereoisomers of cyproconazole display varying levels of fungicidal activity against a range of fungal pathogens. researchgate.netnih.gov This stereoselectivity is a direct consequence of the differences in their binding affinities to the target enzyme. researchgate.net

Studies have demonstrated the stereoselective fungicidal activities of cyproconazole isomers against several important plant pathogens.

Against Fusarium graminearum , the causal agent of Fusarium head blight in wheat, in vitro and in planta studies have shown a clear order of efficacy among the stereoisomers. researchgate.netnih.gov One study reported the order of fungicidal activity as (2S,3S) > stereoisomer mixture > (2S,3R) > (2R,3R) > (2R,3S). researchgate.netnih.govacs.org Another study found the in vitro bioassay and in planta visual disease rating showed the control efficacy in the order of (2R,3S) > (2R,3R) > (2S,3R) > (2S,3S). nih.gov For F. graminearum, the IC50 (inhibitory concentration 50%) for mycelial growth for cyproconazole was found to be 0.12 mg/L. scite.ai

In the case of Magnaporthe oryzae , the fungus responsible for rice blast disease, a similar stereoselective pattern of fungicidal activity has been observed. researchgate.netnih.govacs.org The reported order of activity is (2S,3S) > stereoisomer mixture > (2S,3R) > (2R,3R) > (2R,3S). researchgate.netnih.govacs.org In vitro tests have shown that various triazole fungicides, including those related to cyproconazole, are effective in inhibiting the mycelial growth of M. oryzae. ier.ml

For Aspergillus niger , a common post-harvest pathogen, studies have evaluated the efficacy of various fungicides. While specific data on the individual stereoisomers of cyproconazole against A. niger is limited, related triazoles like tebuconazole (B1682727) and difenoconazole (B1670550) have shown significant inhibitory effects. ijcmas.com For instance, tebuconazole exhibited 60.60% inhibition of A. niger growth. ijcmas.com

The efficacy of this compound is consistently shown to be part of a spectrum of activity among the four stereoisomers. Research indicates that the (2S,3S) isomer often exhibits the highest fungicidal activity against pathogens like Fusarium graminearum and Magnaporthe oryzae. researchgate.netnih.govacs.org The racemic mixture, which contains all four isomers in equal parts, generally shows an intermediate level of efficacy. researchgate.netnih.govacs.org The (2S,3R) isomer typically demonstrates a moderate level of activity, superior to the (2R,3R) and (2R,3S) isomers in these specific studies. researchgate.netnih.govacs.org

**Fungicidal Activity of Cyproconazole Stereoisomers against *Fusarium graminearum***

| Stereoisomer | Efficacy Ranking |

|---|---|

| (2S,3S) | 1 |

| Racemate (Mixture) | 2 |

| (2S,3R) | 3 |

| (2R,3R) | 4 |

| (2R,3S) | 5 |

Source: researchgate.netnih.govacs.org

**Fungicidal Activity of Cyproconazole Stereoisomers against *Magnaporthe oryzae***

| Stereoisomer | Efficacy Ranking |

|---|---|

| (2S,3S) | 1 |

| Racemate (Mixture) | 2 |

| (2S,3R) | 3 |

| (2R,3R) | 4 |

| (2R,3S) | 5 |

Source: researchgate.netnih.govacs.org

Synergistic Fungicidal Interactions and Combination Research

Studies have shown that mixtures of cyproconazole with other triazoles can result in synergistic effects against certain wheat pathogens like Erysiphe graminis. apsnet.org Furthermore, combinations of cyproconazole with fungicides from different chemical classes, such as strobilurins, have been investigated. epo.org For example, synergistic compositions of a compound of Formula I and cyproconazole have been shown to be effective against wheat leaf blotch and wheat brown rust. epo.org The level of synergy can be dependent on the specific pathogens and the ratio of the components in the mixture. apsnet.org In one study, the combination of tacrolimus (B1663567) with cyproconazole showed a medium enhancement of activity against Fusarium oxysporum. mdpi.com

Investigations with Co-Applied Antifungal Agents (e.g., Tacrolimus)

The strategy of combining antifungal agents is an area of significant research, aiming to enhance efficacy, broaden the spectrum of activity, and counteract the development of resistance. mdpi.comfrontiersin.org The combination of azole fungicides, like cyproconazole, with calcineurin inhibitors, such as tacrolimus, has been investigated for potential synergistic interactions. nih.gov Calcineurin is a protein phosphatase that plays a crucial role in fungal stress responses, and its inhibition can render fungi more susceptible to other antifungal agents. nih.govsemanticscholar.org

A 2023 study investigated the in vitro effects of combining cyproconazole with tacrolimus against a panel of pathogenic fungi and oomycetes. nih.gov The research measured the baseline antifungal activity of cyproconazole and then assessed the change in growth inhibition when tacrolimus was added at various concentrations. mdpi.com

At a concentration of 25 mg/L, cyproconazole alone demonstrated 100% growth inhibition of Aspergillus niger and Colletotrichum higginsianum. mdpi.com For these fungi, an enhancement of inhibition could only be observed with tacrolimus alone, as cyproconazole already provided complete control. mdpi.com However, for fungi that were more resistant to cyproconazole, the combination showed more complex interactions. Against Fusarium oxysporum, which showed 80% inhibition with cyproconazole alone, the addition of tacrolimus resulted in a medium enhancement of antifungal activity. mdpi.com

Conversely, a notable antagonistic effect was observed for Phytophthora infestans. The combination of cyproconazole and tacrolimus led to a marked promotion of growth for this oomycete, highlighting that synergistic or additive effects are not universal and can be species-dependent. mdpi.com

The table below summarizes the additional growth inhibition observed when tacrolimus was co-applied with a fixed concentration of cyproconazole (25 mg/L) against different fungal species.

Table 1: Additional Growth Inhibition of Fungi with Co-application of Cyproconazole (25 mg/L) and Tacrolimus

| Fungal Species | Tacrolimus Conc. (0.25 mg/L) | Tacrolimus Conc. (1 mg/L) | Tacrolimus Conc. (10 mg/L) | Tacrolimus Conc. (25 mg/L) |

|---|---|---|---|---|

| Fusarium oxysporum | 1.80% | 2.50% | 11.20% | 13.90% |

| Phytophthora infestans | -14.30% | -16.50% | -11.90% | -12.30% |

Data sourced from Antypenko et al. (2023). mdpi.com Positive values indicate additional growth inhibition (synergism/addition), while negative values indicate growth promotion (antagonism).

Molecular Docking Studies on Synergistic Targets (e.g., Chitin (B13524) Deacetylase)

To explore the molecular basis for potential synergistic antifungal effects, researchers have turned to in silico molecular docking studies. nih.gov These studies can help identify or validate novel enzyme targets that could be inhibited by a combination of compounds. mdpi.com One such target of interest is chitin deacetylase (CDA). mdpi.comnih.gov

Chitin deacetylase is an enzyme crucial for fungal virulence. nih.gov It catalyzes the deacetylation of chitin, a major component of the fungal cell wall, into chitosan (B1678972). mdpi.comfrontiersin.org This modification helps the fungus evade the host's immune system, as chitin fragments are potent elicitors of plant and animal immune responses, while chitosan is less immunogenic. nih.gov Because the CDA enzyme is present in fungi but absent in plants and humans, it is considered a promising target for the development of selective and potentially safer fungicides. jmb.or.krsciengine.com

In the context of synergistic interactions, molecular docking analyses have been performed to assess the binding affinity of various antifungal compounds to the active site of fungal chitin deacetylases. nih.govmdpi.com A study analyzed the potential of CDA as a target for combinations including cyproconazole and tacrolimus. mdpi.com While cyproconazole's primary mechanism is the inhibition of sterol 14α-demethylase, this research explored CDA as a possible secondary, synergistic target. semanticscholar.orgwikipedia.org

The molecular docking calculations in the study by Antypenko et al. focused on the affinity of various compounds, including novel triazole derivatives, to the chitin deacetylases from Aspergillus nidulans (AnCDA) and Aspergillus niger (AngCDA). nih.govmdpi.com The results revealed that a novel triazole derivative, (2-(3-adamantan-1-yl)-1H-1,2,4-triazol-5-yl)-4-chloroaniline, was a potent inhibitor of both CDA enzymes, showing stronger binding affinity than previously reported CDA inhibitors like polyoxorin D and J075-4187. nih.gov Although this specific study did not demonstrate that this compound itself is a strong inhibitor of CDA, it supports the hypothesis that CDA is a viable target for triazole-based compounds and that synergistic effects observed with drug combinations could be mediated through the inhibition of multiple fungal targets, including CDA. nih.govmdpi.com

Advanced Synthetic Methodologies and Chemical Derivatization

Enantioselective Synthesis Strategies for (2S,3R)-Cyproconazole

Cyproconazole (B39007) possesses two chiral centers, resulting in four stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). europa.eufao.org Commercial cyproconazole is typically an equimolar mixture of these four isomers. fao.orgherts.ac.ukwho.int Research has indicated that the biological activity, particularly fungicidal potency, can vary significantly between these stereoisomers. acs.org For instance, against Fusarium graminearum and Magnaporthe oryzae, the (2S,3S)-(-) stereoisomer demonstrated the highest fungicidal activity, followed by the stereoisomer mixture, then the (2S,3R)-(-) isomer. acs.org Consequently, methods to isolate specific, highly active isomers like this compound are of significant scientific interest. While direct enantioselective synthesis pathways are not widely documented in the public literature, advanced chiral separation techniques have proven highly effective for isolating the individual stereoisomers from the racemic mixture.

Two primary methods have been successfully developed for this purpose: High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) and Cyclodextrin-modified Micellar Electrokinetic Chromatography (CD-MEKC).

High-Performance Liquid Chromatography (HPLC): Researchers have successfully separated the four stereoisomers of cyproconazole using HPLC with polysaccharide-based chiral stationary phases. rsc.orgrsc.org In one study, three cellulose-derived CSPs (Lux cellulose-1, Lux cellulose-2, and Lux cellulose-3) were evaluated. rsc.org Complete baseline separation was achieved on the Lux cellulose-2 column. rsc.orgsci-hub.se The elution order was determined to be (2S,3R)-(+), followed by (2S,3S)-(+), (2R,3S)-(-), and finally (2R,3R)-(-)-cyproconazole. rsc.orgsci-hub.seresearchgate.net This separation is primarily driven by halogen and hydrogen bond interactions between the cyproconazole enantiomers and the chiral stationary phase. rsc.orgrsc.orgresearchgate.net

Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC): An alternative and efficient method for enantioseparation involves CD-MEKC. nih.govutm.my This technique has been used for the simultaneous separation of enantiomers of cyproconazole and other triazole fungicides. nih.govutm.my Optimal separation was achieved using a dual chiral selector system composed of a mixture of 27 mM hydroxypropyl-β-CD and 3 mM hydroxypropyl-γ-CD in a phosphate (B84403) buffer. nih.govutm.my This method allowed for the successful resolution of all ten stereoisomers from a mix of cyproconazole, bromuconazole, and diniconazole (B1670688) in a single run, demonstrating high efficiency and resolution. nih.govutm.my

Table 1: Chiral Separation Methods for Cyproconazole Isomers

| Method | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Key Findings | Reference |

|---|---|---|---|---|

| HPLC | Lux cellulose-2 | Aqueous acetonitrile (B52724) | Complete baseline separation of all four stereoisomers. Elution order: (2S,3R), (2S,3S), (2R,3S), (2R,3R). | rsc.orgsci-hub.seresearchgate.net |

| HPLC | Lux cellulose-1 | Aqueous acetonitrile | Near baseline separation of the four stereoisomers. | rsc.org |

| CD-MEKC | Dual mixture of hydroxypropyl-β-CD (27 mM) and hydroxypropyl-γ-CD (3 mM) | 25 mM phosphate buffer (pH 3.0) with 40 mM SDS and organic modifiers | Simultaneous and complete separation of 10 stereoisomers of cyproconazole, bromuconazole, and diniconazole. | nih.govutm.my |

Design and Synthesis of Novel Cyproconazole Derivatives

The development of novel fungicides is driven by the need to overcome resistance in fungal populations and to create compounds with broader activity spectra. mdpi.comresearchgate.net The core structure of cyproconazole serves as a valuable scaffold for designing new derivatives. By employing active substructure splicing strategies, researchers have synthesized numerous analogs, aiming to enhance biological activity. mdpi.com

Systematic modification of the cyproconazole structure has led to the development of several classes of new derivatives with promising fungicidal properties. These modifications often target the phenyl ring, the hydroxyl group, or involve replacing the cyclopropyl (B3062369) moiety.

Arylated Analogues: A series of derivatives were synthesized by replacing the 4-chlorophenyl group of cyproconazole with a biphenyl (B1667301) or fluorobiphenyl group. nih.gov Specifically, compounds such as 2-(Biphenyl-4-yl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol and 3-Cyclopropyl-2-(4'-fluorobiphenyl-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol were created. nih.gov These modifications resulted in compounds with remarkable in vitro fungicidal properties, in some cases exceeding the activity of the parent cyproconazole against fungi like Aspergillus niger and Botrytis cinerea. nih.gov

Derivatives with Amino Acid Fragments: Based on the structure of mefentrifluconazole, a series of 1,2,4-triazole (B32235) derivatives incorporating amino acid fragments were designed and synthesized. mdpi.comresearchgate.net This strategy aims to combine the active triazole pharmacophore with the biocompatibility and structural diversity of amino acids. mdpi.comresearchgate.net The synthesis involved a multi-step process starting from 4-nitroacetophenone, proceeding through epoxidation, substitution, reduction, and finally an amidation reaction to link the amino acid fragment. mdpi.com

Oxime Ether and Phenoxy Pyridinyl Derivatives: Another innovative approach involved designing 1,2,4-triazole derivatives that contain both an oxime ether group and a phenoxy pyridinyl moiety. nih.gov These compounds were synthesized and evaluated for their antifungal activities against a panel of eight phytopathogens, with several showing high efficacy. nih.gov

Glycerol-based Triazole Derivatives: Researchers have also explored the synthesis of triazole derivatives starting from glycerol (B35011). scielo.bracs.org In one study, a series of fluorinated 1,2,3-triazole compounds were prepared via a Cu(I)-catalyzed alkyne–azide cycloaddition (CuAAC) "click reaction". scielo.bracs.org This approach leverages the readily available glycerol backbone to create novel structures. scielo.br

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule contribute to its biological activity, guiding the rational design of more potent compounds. nih.govnih.govresearchgate.net For cyproconazole and its derivatives, SAR studies have provided valuable insights into the molecular requirements for high fungicidal efficacy.

The fungicidal action of triazoles like cyproconazole involves the inhibition of the 14α-demethylase enzyme (CYP51), which is essential for ergosterol (B1671047) biosynthesis in fungi. researchgate.netnih.gov SAR studies often reveal that modifications enhancing the binding affinity of the derivative to this enzyme lead to increased antifungal activity. researchgate.net

Influence of Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring significantly impact activity. In the arylated analogues of cyproconazole, replacing the 4-chloro substituent with a biphenyl or a 4'-fluorobiphenyl group led to derivatives with stronger activity against several Aspergillus species and Botrytis cinerea than the original compound. nih.gov For a different series of novel 1,2,4-triazole derivatives, compound 5a4 , which has a 4-bromo-2-chlorophenoxy group, exhibited broad-spectrum activity. nih.gov This suggests that the size and electronic properties of the substituent at this position are key determinants of efficacy. nih.gov

Role of Side Chains: The introduction of different side chains has a profound effect on the biological spectrum and potency. For derivatives containing amino acid fragments, compounds 8d and 8k (incorporating specific amino acid groups) showed exceptional activity against Physalospora piricola, with EC₅₀ values of 10.808 µg/mL and 10.126 µg/mL, respectively. mdpi.comresearchgate.net Molecular docking studies indicated that these groups facilitate strong binding to the target enzyme, CYP51. mdpi.comresearchgate.net Similarly, for oxime ether derivatives, compound 5b2 , which features a benzyl (B1604629) oxime group, was found to be particularly potent against Sclerotinia sclerotiorum. nih.gov

General Trends in Triazole Derivatives: Broader SAR studies on various 1,2,4-triazole derivatives have revealed some general principles. The presence of electron-withdrawing groups, such as -NO₂ and -CF₃, can enhance antifungal activity. nih.gov Furthermore, the inclusion of halogen atoms like chlorine and fluorine is often associated with potent fungicidal effects. nih.gov For example, in one study, 2,4-difluorophenyl derivatives were generally more active than their dichlorophenyl counterparts. nih.gov

Table 2: Selected Cyproconazole Derivatives and their Biological Activity

| Compound/Derivative | Structural Modification | Target Fungi | Biological Activity Highlight | Reference |

|---|---|---|---|---|

| 3-Cyclopropyl-2-(4'-fluorobiphenyl-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | Replacement of 4-chlorophenyl with 4'-fluorobiphenyl | A. japonicus, A. niger, A. ustus, B. cinerea | Displayed stronger activity against tested fungi than cyproconazole. Showed 100% efficacy against B. cinerea in grapes at 12.5 µg/mL. | nih.gov |

| Compound 8k (Amino acid derivative) | Incorporation of an amino acid fragment | Physalospora piricola | EC₅₀ value of 10.126 µg/mL, showing exceptional activity. | mdpi.comresearchgate.net |

| Compound 5a4 (Oxime ether derivative) | Incorporation of oxime ether and 4-bromo-2-chlorophenoxy pyridinyl moieties | S. sclerotiorum, P. infestans, R. solani | Broad-spectrum activity with EC₅₀ values of 1.59, 0.46, and 0.27 mg/L, respectively. | nih.gov |

| Compound 5b2 (Oxime ether derivative) | Incorporation of benzyl oxime and 2-chlorophenoxy pyridinyl moieties | Sclerotinia sclerotiorum | EC₅₀ value of 0.12 mg/L, comparable to difenoconazole (B1670550). | nih.gov |

| Compound 4d (Glycerol derivative) | Glycerol backbone with a 4-(2-fluorophenyl)-1H-1,2,3-triazole | Colletotrichum gloesporioides | EC₅₀ value of 59.14 µg mL⁻¹, slightly more active than tebuconazole (B1682727). | scielo.br |

Environmental Behavior and Stereoselective Transformation

Degradation Kinetics and Pathways in Environmental Compartments

The degradation of cyproconazole (B39007) stereoisomers is not uniform across different environmental matrices, with stereoselectivity being a key factor in their persistence and potential impact.

In earthworm-soil microcosm studies, the dissipation of cyproconazole stereoisomers in artificial soil followed first-order kinetics. nih.gov At a concentration of 6 mg/kg, the half-lives ranged from 20.1 to 23.6 days, and at 0.6 mg/kg, they were between 7.66 and 8.28 days, with no significant stereoselectivity or diastereoselectivity observed in the soil itself. nih.gov It's important to note that the isomers have been found to be configurationally stable in soils, meaning no conversion between enantiomers or epimers was detected. nih.govacs.org

In plant systems, the degradation of cyproconazole is markedly stereoselective. researchgate.netacs.orgnih.gov A study on cucumbers demonstrated a clear order of degradation rates among the four stereoisomers. researchgate.netacs.orgnih.gov The degradation was fastest for (2R,3R)-(+)-cyproconazole, followed by (2S,3S)-(-)-cyproconazole, then (2R,3S)-(+)-cyproconazole, and finally, the slowest degradation was observed for (2S,3R)-(-)-cyproconazole. researchgate.netacs.orgnih.gov This differential degradation can lead to an enrichment of the more persistent stereoisomers, such as (2S,3R)-(-)-cyproconazole, in the plant tissues over time. researchgate.net

Cyproconazole is relatively stable to photodegradation in water. epa.gov Studies have shown that its photodegradative half-life in aqueous environments is greater than 37 days. epa.gov However, when subjected to photocatalysis using UV/TiO2, cyproconazole does degrade. researchgate.netresearchgate.net The primary mechanism involves an attack by hydroxyl radicals on the phenyl ring, the methyl groups, and the C1 carbon of the molecule. researchgate.net This process leads to the partial transformation of the nitrogen atoms in the triazole ring into ammonium (B1175870) (NH4+) and nitrate (B79036) (NO3-) ions. researchgate.netresearchgate.net The chlorine atom is completely released as chloride ions through both oxidative and reductive pathways. researchgate.net

Identification and Formation Pathways of Environmental Transformation Products

In the environment, cyproconazole degrades into several transformation products. The primary metabolites identified from the cleavage of the parent molecule contain the 1,2,4-triazole (B32235) moiety. envipath.org Under aerobic soil conditions, the main degradation products are 1,2,4-triazole (also known as CGA 71019) and 1,2,4-triazol-1-yl acetic acid (CGA 142856). envipath.orgnih.gov Another metabolite, triazolyl alanine (B10760859) (2-amino-3-(1-H-1,2,4-triazol-1-yl) propanoic acid), has also been identified in soil. epa.gov Under anaerobic conditions, triazole degrades more slowly, primarily to triazole acetic acid, which can accumulate. envipath.org In rat liver microsomes, the main metabolic reactions are hydroxylation and dehydration. researchgate.netnih.gov

Interactions with Non-Target Organisms: Metabolic and Accumulation Aspects

The stereoselective nature of cyproconazole extends to its interaction with non-target organisms, where different isomers are metabolized and accumulate at varying rates.

Rat Liver Microsomes: Studies using rat liver microsomes have demonstrated preferential metabolism of the (2S,3R)-cyproconazole stereoisomer. researchgate.netresearchgate.netnih.gov The half-lives of the four stereoisomers ranged from 95 to 187 minutes, with this compound being depleted most rapidly. researchgate.netnih.gov This suggests a stronger binding affinity of this compound to cytochrome P450 enzymes, specifically CYP3A1. researchgate.netnih.gov Another study reported a different depletion rate order: RR- > SS- > SR- > RS-CPZ. nih.gov

Earthworms: In the earthworm Eisenia fetida, the dissipation half-lives of cyproconazole stereoisomers were between 5.81 and 6.01 days, with a preferential dissipation of (2R,3R)-cyproconazole. nih.gov The bioaccumulation of the stereoisomers was also selective, with the concentration order being (2S,3R)- > (2S,3S)- > (2R,3R)- > (2R,3S)-cyproconazole at a 6 mg/kg treatment level. nih.gov

Zebrafish: In zebrafish (Danio rerio), the bioconcentration factor followed the order of SR- > RR- > SS- > RS-CPZ at exposure concentrations of 0.1 and 1 mg/L. nih.gov The isomers were rapidly eliminated, with 99% being cleared within 24 hours of depuration. nih.gov Metabolic analysis in zebrafish identified 7 phase I metabolites and 25 phase II conjugates, indicating multiple biotransformation pathways. nih.gov

Enzyme Systems Involved in Biotransformation in Non-Target Organisms (e.g., P450 Monooxygenases)

The biotransformation of xenobiotic compounds in non-target organisms is a critical process influencing their persistence, bioavailability, and potential for ecological impact. For chiral pesticides like cyproconazole, this transformation is often stereoselective, mediated primarily by specific enzyme systems. The cytochrome P450 (CYP) monooxygenase superfamily is the most significant enzyme system responsible for the Phase I metabolism of cyproconazole isomers, including this compound, in a wide range of non-target aquatic and terrestrial organisms [10, 17].

Research using model organisms has provided direct evidence for the role of P450 enzymes in the stereoselective metabolism of the diastereomeric pair containing this compound. Studies on the earthworm Eisenia fetida have demonstrated that the degradation of cyproconazole is significantly inhibited in the presence of piperonyl butoxide (PBO), a well-known inhibitor of P450 enzymes. This inhibition confirms that P450 monooxygenases are the principal catalysts for cyproconazole metabolism in these invertebrates . The metabolic process was found to be stereoselective, with different degradation rates observed for the different stereoisomers. Specifically, the (2R,3S) isomer was metabolized more rapidly than the (2S,3R) isomer, indicating that the P450 enzymes in E. fetida preferentially target (2R,3S)-cyproconazole for transformation .

In aquatic vertebrates such as the zebrafish (Danio rerio), P450 enzymes also play a central role. The biotransformation of cyproconazole in zebrafish is a stereoselective process that leads to the differential depletion of its isomers. Investigations have shown that exposure to cyproconazole can induce the activity of P450 enzymes, such as measured by ethoxyresorufin-O-deethylase (EROD) activity . The metabolic clearance in zebrafish also preferentially targets the (2R,3S)-cyproconazole isomer, resulting in a relative persistence of this compound within the organism's tissues. This stereopreference in metabolism is a key driver of the stereoselective bioaccumulation patterns observed in fish [9, 20]. The selective metabolism by P450 enzymes underscores that ecotoxicological assessments should consider isomer-specific transformation pathways, as the persistence of isomers like this compound can differ significantly from its counterparts.

The following table summarizes key research findings on the enzyme systems involved in the biotransformation of this compound.

Interactive Data Table 1: P450-Mediated Biotransformation of this compound (This table is designed to be sortable by column.)

| Organism | Enzyme System Investigated | Method / Inhibitor | Finding on this compound Metabolism | Reference(s) |

|---|---|---|---|---|

| Earthworm (Eisenia fetida) | Cytochrome P450 (CYP) | P450 inhibitor (Piperonyl Butoxide, PBO) | Metabolism of this compound is mediated by P450 enzymes. The (2S,3R) isomer is metabolized more slowly than its enantiomer, (2R,3S)-cyproconazole. | |

| Zebrafish (Danio rerio) | Cytochrome P450 (CYP) | Measurement of EROD activity and metabolic clearance | P450 enzymes are responsible for biotransformation. The metabolic clearance of this compound is slower than that of (2R,3S)-cyproconazole, indicating stereoselective metabolism. | , |

Stereoselective Bioaccumulation Dynamics in Ecological Model Organisms

Stereoselective bioaccumulation occurs when one stereoisomer of a chiral compound is accumulated in an organism's tissues to a greater extent than another. This phenomenon is the net result of stereoselective differences in uptake, metabolism, and elimination. For this compound, its accumulation dynamics are intrinsically linked to the stereoselective biotransformation processes discussed previously. The preferential metabolism of its enantiomer, (2R,3S)-cyproconazole, by P450 enzymes in many non-target organisms leads to the relative enrichment and persistence of this compound [9, 18].

This stereoselectivity is quantified using the Stereoisomer Fraction (SF), calculated for the relevant diastereomeric pair as: SF = [Concentration of (2S,3R)] / ([Concentration of (2S,3R)] + [Concentration of (2R,3S)]) An SF value of 0.5 indicates no stereoselectivity (racemic ratio), whereas a value greater than 0.5 signifies an enrichment of this compound, and a value less than 0.5 indicates its depletion relative to (2R,3S)-cyproconazole.

In the earthworm Eisenia fetida, studies have shown significant bioaccumulation of cyproconazole from soil. Over a 28-day exposure period, the SF value in earthworm tissues progressively increased, reaching values significantly above 0.5. This demonstrates a preferential accumulation of this compound . This enrichment is consistent with the finding that the earthworm’s P450 enzymes metabolize the (2R,3S) isomer more efficiently, leaving the (2S,3R) isomer to accumulate.

Similar dynamics are observed in aquatic ecosystems. In zebrafish (Danio rerio), the bioaccumulation of cyproconazole is highly stereoselective. During uptake and depuration phases, the SF value in zebrafish tissue consistently deviates from the racemic starting point of 0.5. Research has shown that the SF value increases to approximately 0.58 after several days of exposure, indicating a clear enrichment of the this compound isomer [9, 20]. This outcome directly reflects the slower metabolic clearance of this compound compared to its (2R,3S) counterpart by the fish's P450 enzyme system. These findings highlight that this compound is the more persistent isomer within these model organisms, a critical consideration for assessing long-term exposure and potential ecological risk .

The following table details the stereoselective bioaccumulation of this compound in key ecological model organisms.

Interactive Data Table 2: Stereoselective Bioaccumulation of this compound (This table is designed to be sortable by column.)

| Organism | Tissue | Exposure Details | Stereoisomer Fraction (SF) for (2S,3R)/(2R,3S) Pair | Interpretation | Reference(s) |

|---|---|---|---|---|---|

| Zebrafish (Danio rerio) | Whole body | Aqueous exposure (10 µg/L) for 10 days | ~0.58 | Significant enrichment of this compound. | , |

| Earthworm (Eisenia fetida) | Whole body | Soil exposure (5 mg/kg) for 28 days | >0.5 (increasing over time) | Preferential accumulation of this compound. |

Fungal Resistance Evolution and Management Strategies

Mechanisms of Resistance Development to Cyproconazole (B39007) in Fungal Pathogens

Fungal pathogens have evolved sophisticated mechanisms to counteract the effects of cyproconazole. These primarily involve alterations at the target site of the fungicide and the active removal of the compound from the fungal cell.

Target Site Mutations and Gene Expression Alterations (e.g., CYP51A Promoter)

The primary target of azole fungicides like cyproconazole is the lanosterol (B1674476) 14α-demethylase enzyme, encoded by the CYP51 gene. nih.govnih.gov This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.govnih.gov Resistance to cyproconazole frequently arises from modifications that reduce the fungicide's ability to bind to and inhibit this enzyme.

One of the most common resistance mechanisms involves point mutations within the CYP51A gene. plos.orgfrontiersin.org These mutations lead to amino acid substitutions in the resulting enzyme, altering its three-dimensional structure and reducing its affinity for azole fungicides. frontiersin.orgdavidmoore.org.uk For instance, specific mutations at codons G54, G138, P216, F219, M220, and G448 in the cyp51A gene of Aspergillus fumigatus have been associated with azole resistance. plos.org

In addition to point mutations, alterations in the promoter region of the CYP51A gene can lead to its overexpression. frontiersin.orgnih.gov A well-documented example is the presence of a 34-base pair tandem repeat (TR₃₄) in the promoter region, often coupled with the L98H amino acid substitution (TR₃₄/L98H). plos.orgnih.gov This combination results in an increased production of the target enzyme, effectively diluting the impact of the fungicide and requiring higher concentrations for inhibition. frontiersin.orgplos.org While less common, some fungal species possess multiple paralogous CYP51 genes (e.g., CYP51A and CYP51B), which can contribute to differential sensitivity to various azole fungicides. apsnet.orgmdpi.com Deletion of CYP51A in Colletotrichum fioriniae and Colletotrichum nymphaeae has been shown to increase sensitivity to cyproconazole, highlighting its role as a primary target. apsnet.org

Role of Efflux Pump Mechanisms in Resistance

Another significant mechanism of resistance to cyproconazole is the active transport of the fungicide out of the fungal cell by efflux pumps. frontiersin.org These transport proteins, primarily belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, act to reduce the intracellular concentration of the fungicide, preventing it from reaching its target enzyme. frontiersin.orgmdpi.com

Overexpression of genes encoding these efflux pumps can lead to a multidrug resistance (MDR) phenotype, where the fungus exhibits reduced susceptibility to a range of chemically unrelated compounds, not just azoles. mdpi.comnih.gov For example, laboratory strains of Mycosphaerella graminicola with decreased susceptibility to cyproconazole also showed cross-resistance to cycloheximide (B1669411) and rhodamine 6G. nih.gov This MDR phenotype is often associated with decreased accumulation of cyproconazole within the fungal cells. nih.gov The inhibition of these efflux pumps has been shown to reverse or reduce resistance to fungicides, confirming their role in the resistance mechanism. asm.orgnih.gov

Cross-Resistance Patterns with Other Azole Antifungal Compounds

Cross-resistance, where resistance to one fungicide confers resistance to other fungicides within the same chemical class, is a significant concern for disease management. In the case of cyproconazole, the patterns of cross-resistance with other azole antifungals can vary.

Studies on the wheat pathogen Zymoseptoria tritici have revealed strong cross-resistance between cyproconazole and propiconazole. oregonstate.eduoregonstate.edu Weaker cross-resistance has been observed between cyproconazole and tebuconazole (B1682727). oregonstate.eduoregonstate.edu Interestingly, no significant cross-resistance was found between cyproconazole and prothioconazole (B1679736) in the same studies. oregonstate.eduoregonstate.edu This suggests that while some azoles are affected by the same resistance mechanisms, others may retain their efficacy.

Research on Geotrichum citri-aurantii, a citrus pathogen, has shown incomplete cross-resistance between cyproconazole and other registered demethylation inhibitors (DMIs) like imazalil (B1671291) and propiconazole. escholarship.org This finding is important for developing integrated pest management programs, as it suggests that cyproconazole could still be effective against pathogens that have developed resistance to other DMIs. escholarship.org

The table below summarizes the observed cross-resistance patterns between cyproconazole and other azole fungicides in Zymoseptoria tritici.

| Azole Fungicide | Cross-Resistance with Cyproconazole |

| Propiconazole | Strong oregonstate.eduoregonstate.edu |

| Tebuconazole | Weak oregonstate.eduoregonstate.edu |

| Prothioconazole | None Observed oregonstate.eduoregonstate.edu |

Research on Resistance Mitigation Approaches

To combat the growing threat of fungicide resistance, researchers are exploring various mitigation strategies. These include the use of enantiomerically pure forms of fungicides and the implementation of integrated resistance management programs.

Potential for Application of Enantiomerically Pure Forms to Reduce Resistance Pressure

Cyproconazole is a chiral molecule, meaning it exists as different stereoisomers (enantiomers and diastereomers) that are mirror images of each other. herts.ac.ukweedturf.org Commercially available cyproconazole is typically a racemic mixture of these isomers. herts.ac.uk Research suggests that the biological activity and degradation rates of these individual isomers can differ significantly. researchgate.netresearchgate.net

Academic Perspectives on Integrated Resistance Management Strategies

Experts in plant pathology and pest management widely advocate for the adoption of Integrated Resistance Management (IRM) strategies to prolong the effectiveness of fungicides like cyproconazole. dpi.qld.gov.aucroplife.org.auresearchgate.net IRM is a multifaceted approach that combines various tactics to minimize the selection pressure for resistance.

Key academic perspectives on IRM strategies include:

Alternation and Mixtures of Fungicides: A core principle of IRM is to rotate or use mixtures of fungicides with different modes of action (MoA). researchgate.netgov.on.ca This makes it more difficult for a pathogen population to develop resistance to multiple chemistries simultaneously.

Integrated Disease Management (IDM): Fungicides should be viewed as one component of a broader IDM program. dpi.qld.gov.auresearchgate.net This includes using resistant crop varieties, practicing crop rotation, managing crop residues, and employing other cultural practices to reduce disease inoculum and reliance on chemical controls.

Monitoring and Early Detection: Regular monitoring of pathogen populations for shifts in fungicide sensitivity is essential for making informed decisions about which fungicides to use and when. dpi.qld.gov.au

The overarching goal of these strategies is to manage fungal populations in a way that prevents the buildup of resistant individuals, thereby preserving the utility of valuable fungicides like (2S,3R)-cyproconazole for the future. croplife.org.auresearchgate.net

Advanced Analytical Techniques for 2s,3r Cyproconazole Research

Chiral Chromatography Applications

Chiral chromatography is fundamental to resolving the stereoisomers of cyproconazole (B39007), enabling researchers to study their individual properties. High-performance liquid chromatography (HPLC) coupled with various detectors is the cornerstone of this research.

The development of robust and sensitive analytical methods is crucial for the accurate quantification of cyproconazole stereoisomers in complex matrices. Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful technique for this purpose, offering high selectivity and sensitivity.

Researchers have successfully developed and validated chiral LC-MS/MS methods to identify and quantify the four stereoisomers of cyproconazole, including (2S,3R)-cyproconazole, in environmental and food matrices such as soil and cucumbers. researchgate.netnih.govacs.orgfigshare.com These methods demonstrate excellent performance characteristics, which are essential for reliable residue analysis and metabolic studies. Validation parameters from a study quantifying cyproconazole stereoisomers in soil and cucumber are detailed below. nih.govacs.org

| Parameter | Matrix | Finding |

|---|---|---|

| Linearity (R²) | Soil & Cucumber | ≥ 0.99 |

| Recoveries (%) | Soil & Cucumber | 86.79 - 92.47 |

| Relative Standard Deviation (RSD) (%) | Soil & Cucumber | ≤ 3.94 |

Another study focusing on four different environmental and food matrices also reported high mean recoveries, ranging from 71.8% to 102.0%. researchgate.netrsc.orgnih.gov The method's precision was confirmed with intraday relative standard deviations (RSDs) between 0.3% and 11.9% and interday RSDs from 0.9% to 10.6%. researchgate.netrsc.orgnih.gov Furthermore, a chiral LC-MS/MS technique was specifically applied to investigate the stereoselective metabolism of cyproconazole in rat liver microsomes, where the half-lives of the four stereoisomers were determined, with this compound being preferentially metabolized. nih.govresearchgate.net

The success of chiral separation heavily relies on the choice of the chiral stationary phase (CSP) and the optimization of chromatographic conditions. Polysaccharide-based CSPs are widely used for the enantioseparation of chiral pesticides. sci-hub.se

In the separation of cyproconazole stereoisomers, various cellulose-derived CSPs have been evaluated. A comparative study tested Lux Cellulose-1, Lux Cellulose-2, and Lux Cellulose-3. sci-hub.se While Lux Cellulose-3 showed no enantioseparation, Lux Cellulose-1 provided partial separation (Rs > 1.5), and Lux Cellulose-2 achieved complete baseline separation (Rs > 2.0) of all four stereoisomers. sci-hub.se Consequently, Lux Cellulose-2, which is based on cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate), was selected as the optimal CSP for subsequent method development. sci-hub.sephenomenex.com

The separation parameters were further optimized using a Box-Behnken design, a response surface methodology. researchgate.netnih.gov This statistical approach allows for the efficient optimization of multiple variables to achieve the best separation. The elution order on the Lux Cellulose-2 column was determined to be (2S,3R)-(+)-, (2S,3S)-(+)-, (2R,3S)-(-)-, and (2R,3R)-(-)-cyproconazole. sci-hub.se

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Lux Cellulose-2 |

| Mobile Phase | Methanol/Water or Acetonitrile (B52724)/Water |

| Optimization Strategy | Box-Behnken Design (Response Surface Methodology) |

| Resulting Separation | Baseline separation of all four stereoisomers (Rs > 2.0) |

Advanced Spectroscopic Methods for Structural Elucidation and Purity Assessment

Beyond separation and quantification, confirming the absolute configuration of each stereoisomer is a critical step in chiral analysis. Advanced spectroscopic techniques are indispensable for this structural elucidation.

Vibrational Circular Dichroism (VCD) spectroscopy has been successfully employed to determine the absolute configurations of the four cyproconazole stereoisomers. nih.govacs.orgfigshare.com This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectra with spectra calculated using quantum chemical methods, the absolute stereochemistry was unequivocally assigned as (2R,3R)-(+)-, (2R,3S)-(+)-, (2S,3S)-(-)-, and (2S,3R)-(-)-cyproconazole. researchgate.netnih.govacs.orgfigshare.com

Similarly, Electronic Circular Dichroism (ECD) has been used in conjunction with time-dependent density functional theory calculations to confirm the absolute configuration of the enantiomers. researchgate.netnih.govsci-hub.se ECD provides information about the stereochemistry of molecules by measuring the difference in absorption of left and right circularly polarized UV light. Mass spectrometry, including LC-MS/MS, provides essential data for purity assessment by identifying the mass-to-charge ratio of the parent ion and its characteristic fragments, ensuring the identity and purity of the analyzed compound. nih.govnih.gov

Computational Modeling in Analytical Method Development

Computational modeling has become an integral part of modern analytical chemistry, offering insights that are difficult to obtain through experiments alone. It plays a significant role in understanding and predicting chiral separation processes.

Molecular docking is a computational technique used to simulate the interaction between a small molecule (ligand) and a macromolecule (receptor). In the context of chiral chromatography, the stereoisomers are treated as ligands and the chiral stationary phase as the receptor.

This approach was used to simulate the interaction between the cyproconazole stereoisomers and the Lux Cellulose-2 CSP. researchgate.netnih.govsci-hub.se The simulation results helped to elucidate the chiral recognition mechanism, revealing that the complete separation of the enantiomers is primarily due to halogen bond and hydrogen bond interactions with the CSP. researchgate.netrsc.orgnih.gov By calculating the binding energies between each isomer and the CSP, molecular docking can predict the elution order, which was consistent with the experimental observations. sci-hub.sersc.org

Molecular docking has also been applied to understand the stereoselective metabolism of this compound. nih.gov A study investigating its metabolism in rat liver microsomes used homology modeling and molecular docking to examine the interaction with the metabolic enzyme cytochrome P450 CYP3A1. nih.govresearchgate.net The results showed that this compound had the highest docking energy, indicating the strongest binding ability to the enzyme, which explains its preferential metabolism. nih.govresearchgate.net

| Stereoisomer | Docking Energy (kcal·mol⁻¹) |

|---|---|

| This compound | -7.46 |

| Other Stereoisomers | Lower than -7.46 |

Theoretical and Computational Investigations of 2s,3r Cyproconazole

Molecular Dynamics Simulations of Ligand-Enzyme Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between a ligand, such as (2S,3R)-cyproconazole, and its target enzymes, providing insights into binding stability and the conformational changes that govern metabolic processes. cam.ac.uknih.gov These simulations are crucial for understanding the stereoselective metabolism observed for cyproconazole (B39007) isomers.

Studies investigating the metabolism of cyproconazole stereoisomers in rat liver microsomes (RLMs) have employed MD simulations to unravel the underlying mechanisms of stereoselectivity. nih.govresearchgate.net These simulations have revealed that the differential metabolism rates among the isomers are dictated by their positioning and interactions within the active site of cytochrome P450 (CYP) enzymes. nih.govresearchgate.net The stability of the ligand-enzyme complex is influenced by the formation of hydrogen bonds and π-stacking interactions, which restrict the orientation of the cyproconazole isomer. nih.govresearchgate.net This precise positioning is critical as it aligns the 4'-nitrogen of the triazole ring in close proximity to the heme iron of the CYP enzyme, a necessary step for metabolism to occur. nih.govresearchgate.net Van der Waals interactions have been identified as the primary driving force for the binding of triazole fungicides to CYP450 enzymes. nih.gov

Interestingly, there are conflicting reports regarding the metabolic preference for the (2S,3R) isomer. One study reported that this compound is preferentially metabolized in rat liver microsomes. researchgate.netnih.gov Conversely, another comprehensive study investigating the depletion rates of all four stereoisomers in RLMs found the metabolic order to be (2R,3R) > (2S,3S) > (2S,3R) > (2R,3S). nih.govresearchgate.net This discrepancy highlights the complexity of stereoselective metabolism and the need for further detailed simulation studies to clarify the precise dynamics.

MD simulations can also elucidate the role of water molecules within the enzyme's active site, which can either participate in ligand binding or be displaced upon ligand entry. mdpi.com The dynamic nature of these simulations provides a more realistic representation of the binding process compared to static docking models. nih.govnih.gov

Table 1: Key Findings from Molecular Dynamics Simulations of Cyproconazole Isomers

| Finding | Significance |

| Interaction Types | Hydrogen bonds, π-stacking, and van der Waals forces are crucial for binding within the CYP active site. nih.govresearchgate.netnih.gov |

| Binding Orientation | The specific 3D orientation of the isomer is critical for aligning the triazole ring with the heme iron for metabolism. nih.govresearchgate.net |

| Metabolic Preference | Conflicting data exists, with some studies indicating preferential metabolism of this compound and others showing it to be one of the slower metabolized isomers. nih.govresearchgate.netresearchgate.netnih.gov |

Homology Modeling of Fungal and Environmental Biotransformation Enzymes

In the absence of experimentally determined crystal structures, homology modeling is a valuable computational technique to generate three-dimensional models of proteins based on the known structure of a homologous protein. nih.gov This approach has been instrumental in studying the interactions of this compound with its target enzymes in both fungi and other environmental organisms.

A key target for triazole fungicides is the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis. mdpi.commdpi.com Homology models of CYP51 from various fungal pathogens, such as Aspergillus fumigatus and Fusarium solani, have been constructed to investigate the binding modes of azole inhibitors. nih.govru.nlmst.dk These models are crucial for understanding the structural basis of fungicidal activity and for the design of new, more effective antifungal agents. Docking studies using these homology models can predict the binding affinity and interaction patterns of different stereoisomers, including this compound, with the active site of CYP51. mdpi.com

In the context of mammalian metabolism, homology modeling has been successfully applied to study the stereoselective biotransformation of cyproconazole. A 3D model of rat liver cytochrome P450 CYP3A1 was generated to investigate the docking of the four cyproconazole stereoisomers. researchgate.netnih.gov The results of this study are summarized in the table below.

Table 2: Docking Energies of Cyproconazole Stereoisomers with Homology Modeled Rat CYP3A1

| Stereoisomer | Docking Energy (kcal/mol) |

| (2S,3R) | -7.46 |

| Other isomers | Lower than (2S,3R) |

| Data sourced from a study on stereoselective in vitro metabolism of cyproconazole. researchgate.netnih.gov |

The higher negative docking energy for the (2S,3R) isomer suggests a stronger binding affinity to the CYP3A1 active site compared to the other stereoisomers, which correlates with its observed preferential metabolism in that particular study. researchgate.netnih.gov

Furthermore, the biotransformation of pesticides in the environment is often carried out by microbial enzymes. Bacteria possess a wide array of enzymes, such as oxygenases and hydrolases, capable of degrading xenobiotic compounds. nih.govcore.ac.uk Homology modeling can be used to build models of these bacterial enzymes to predict their potential to degrade this compound and to understand the stereoselectivity of such environmental degradation processes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or environmental fate. mst.dkecetoc.org These models are valuable for predicting the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing.

For triazole fungicides, QSAR models have been developed to predict their biological efficacy. A study on the aromatase inhibitory activity of 23 triazole fungicides established a QSAR model based on several molecular descriptors. nih.gov While this model was not specific to a single stereoisomer, it identified key structural features that influence the biological activity of this chemical class. The optimal model was defined by the following equation:

pIC₅₀ = -22.936 - 2.668 EHomo + 0.938 logD - 0.715 NHBD nih.gov

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

EHomo is the energy of the highest occupied molecular orbital.

logD is the logarithm of the distribution coefficient, a measure of lipophilicity.

NHBD is the number of hydrogen bond donors.

This model indicates that electronic properties (EHomo), lipophilicity (logD), and hydrogen bonding capacity (NHBD) are significant factors in the biological activity of triazole fungicides. nih.gov Such models can be refined to account for stereoisomeric differences to predict the specific efficacy of this compound.

The environmental fate of this compound, including its persistence, mobility, and bioaccumulation, can also be predicted using QSAR models. mst.dkecetoc.org Key parameters that are often modeled include soil sorption (Koc), water solubility, and the octanol-water partition coefficient (Kow). For triazole fungicides, a QSAR study found that molecular descriptors related to log Kow and molecular polarizability (e.g., ALogP and ATSC6p) were closely associated with their bioaccumulation potential. researcher.life The degradation of cyproconazole stereoisomers in soil has been shown to be stereoselective and can be influenced by environmental factors such as pH. researchgate.net QSAR models can be developed to incorporate these factors to provide more accurate predictions of the environmental behavior of specific isomers like this compound.

Table 3: Key Descriptors in QSAR Models for Triazole Fungicides

| Property | Key Descriptors | Significance |

| Biological Activity (Aromatase Inhibition) | EHomo, logD, NHBD | Electronic properties, lipophilicity, and hydrogen bonding capacity are crucial for inhibitory action. nih.gov |

| Environmental Fate (Bioaccumulation) | log Kow, Molecular Polarizability | Lipophilicity and the ability to be polarized influence the tendency to accumulate in organisms. researcher.life |

Prediction of Stereoselective Biotransformation Pathways and Metabolites

Predicting the metabolic fate of a xenobiotic is crucial for assessing its potential toxicity and persistence. Computational tools play a significant role in predicting the biotransformation pathways and identifying the likely metabolites of compounds like this compound.

Experimental studies have shown that the primary phase I metabolic reactions for cyproconazole in rat liver microsomes are hydroxylation and dehydration. researchgate.netnih.gov In zebrafish, a more extensive metabolic profile has been identified, with 7 phase I metabolites and 25 phase II conjugates, although these have not been assigned to specific stereoisomers. nih.gov

Computational approaches can provide more detailed predictions of stereoselective metabolism. For instance, the "Fused-grid Template" system has been used to simulate the CYP3A4-mediated metabolism of cyproconazole isomers. jst.go.jp While the simulation for the aliphatic oxidation of the (2R,3R) isomer was predicted to be non-functional, this method demonstrates the potential to predict isomer-specific metabolic routes. jst.go.jp

Other computational tools, such as IMPACTS (In-silico Metabolism Prediction by Activated Cytochromes and Transition States) and BioTransformer, combine docking, transition state modeling, and rule-based systems to predict the site of metabolism (SoM) on a molecule. nih.govuni-tuebingen.de These tools can be applied to this compound to predict which parts of the molecule are most susceptible to enzymatic attack, thus identifying potential metabolites.

Furthermore, advanced techniques like quantum mechanics/molecular mechanics (QM/MM) calculations can provide mechanistic insights into metabolic reactions. A study on the related triazole fungicide tebuconazole (B1682727) used QM/MM to establish that C₂-methyl hydroxylation is the most likely metabolic pathway, while other potential reactions like C₆-hydroxylation and triazole epoxidation are kinetically less favorable. nih.gov Similar computational strategies can be applied to this compound to predict its most probable biotransformation pathways and the resulting metabolites with a high degree of confidence.

Table 4: Predicted and Observed Biotransformation of Cyproconazole

| Organism/System | Primary Reactions | Metabolites |

| Rat Liver Microsomes | Hydroxylation, Dehydration | Hydroxylated and dehydrated products researchgate.netnih.gov |

| Zebrafish | Phase I and Phase II metabolism | 7 Phase I metabolites, 25 Phase II conjugates nih.gov |

| Computational Prediction (general) | Site-of-metabolism prediction via docking and rule-based systems nih.govuni-tuebingen.de | Predicted hydroxylated metabolites and other transformation products. |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for separating and quantifying (2S,3R)-cyproconazole enantiomers in environmental and biological matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) with chiral stationary phases like Lux Cellulose-2. Optimize separation parameters (e.g., mobile phase composition, temperature) using response surface methodology (Box-Behnken design). Validate the method by assessing recovery rates (71.8–102.0%) and precision (intraday/interday RSDs <12%) across matrices .

Q. How do metabolic pathways differ between this compound and its stereoisomers in mammalian systems?

- Methodology : Conduct in vitro metabolism studies using rat liver microsomes. Monitor stereoisomer depletion via chiral LC-MS/MS. Calculate half-lives (e.g., 95–187 min for isomers) and identify metabolites (e.g., hydroxylated/dehydrated derivatives) using LCQ ion trap mass spectrometry. Compare docking energies (−7.46 kcal·mol⁻¹ for CYP3A1) to explain preferential metabolism of (2S,3R)-isomer .

Q. What experimental designs are optimal for assessing stereospecific fungicide efficacy in plant-pathogen systems?

- Methodology : Use in vivo models (e.g., grapevine roots infected with Armillaria mellea). Apply enantiopure this compound and measure mycelial growth inhibition. Compare with racemic mixtures to isolate stereospecific effects. Include controls for systemic transport (xylem/phloem) and ergosterol biosynthesis disruption .

Advanced Research Questions

Q. How can conflicting data on stereoisomer environmental persistence be resolved across heterogeneous matrices (soil, water, fruits)?

- Methodology : Perform multi-matrix stability studies under controlled conditions (pH, temperature, microbial activity). Use isotope-labeled standards to trace degradation pathways. Apply multivariate analysis to identify confounding variables (e.g., matrix-specific binding affinities). Cross-validate results using GLC and HPLC-MS to address method-specific biases .

Q. What computational strategies improve molecular docking accuracy for predicting enantiomer-enzyme interactions?

- Methodology : Combine homology modeling (e.g., CYP3A1 structure prediction) with molecular dynamics simulations. Refine docking protocols using time-dependent density functional theory (TD-DFT) to account for electronic circular dichroism data. Validate predictions by correlating docking energies (−7.46 kcal·mol⁻¹ for (2S,3R)-isomer) with in vitro metabolic rates .

Q. How can enantiomer-specific residue limits be established for regulatory compliance in agricultural products?

- Methodology : Develop a unified GLC protocol for simultaneous detection of cyproconazole and propiconazole in fruits (apples, peaches). Validate sensitivity (MAL 0.05–0.10 mg/kg) and specificity using triazole-specific detectors. Incorporate matrix-matched calibration to correct for interference from plant pigments or co-formulants .

Q. What statistical frameworks are best suited for analyzing stereoselective toxicity data in ecological risk assessments?

- Methodology : Apply mixed-effects models to account for interspecies variability in toxicity studies. Use principal component analysis (PCA) to disentangle stereospecific vs. non-specific effects. Integrate kinetic data (e.g., hepatic clearance rates) with environmental half-lives to model bioaccumulation potential .

Methodological Considerations

- Data Contradiction Analysis : When resolving discrepancies in stereoisomer activity, use sensitivity analysis to test assumptions (e.g., enzyme binding site flexibility) and replicate studies across independent labs .

- Study Design : For in vivo vs. in vitro comparisons, standardize exposure durations and use isotopically labeled tracers to distinguish metabolic vs. transport-driven outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.